molecular formula C7H5Cl2I B1489975 2-Chloro-4-(chloromethyl)-1-iodobenzene CAS No. 1261449-95-9

2-Chloro-4-(chloromethyl)-1-iodobenzene

Cat. No.: B1489975
CAS No.: 1261449-95-9
M. Wt: 286.92 g/mol
InChI Key: MDWXDEKMZYMJSQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)-1-iodobenzene is a versatile halogenated aromatic compound that serves as a valuable synthetic building block in organic chemistry and pharmaceutical research. This benzyl halide derivative is characterized by the presence of iodine and chlorine substituents on the benzene ring, along with a reactive chloromethyl group, which provides multiple sites for further chemical modification . Its primary research application lies in its use as a key intermediate in cross-coupling reactions, such as Suzuki and Negishi couplings, where the iodine atom acts as an excellent leaving group due to its superior reactivity compared to chlorine . The chloromethyl side chain offers an additional handle for nucleophilic substitution or for constructing more complex molecular architectures, making this compound particularly useful for the synthesis of functionalized materials, active pharmaceutical ingredients (APIs), and ligands for catalysis . With a calculated molecular weight of 286.93 g/mol and a density of approximately 1.898 g/cm³, it is typically a solid or high-boiling liquid at room temperature and is insoluble in water . Researchers value this reagent for its ability to introduce multi-functionalized benzene cores into target molecules efficiently. This product is intended for research and development purposes only and is not classified as a drug or for any personal use.

Properties

IUPAC Name

2-chloro-4-(chloromethyl)-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWXDEKMZYMJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Xylyl Alcohols and Benzyl Compounds

A prominent method involves the chlorination of 4-xylyl alcohol derivatives to produce chloromethyl-substituted benzenes, which can then be iodinated selectively. According to a detailed patent (CN108358776A), the preparation of 4-chloromethyl benzoic acid chlorides—a closely related intermediate—involves:

  • Step 1: Chlorination

    • Starting from 4-xylyl alcohols.
    • Catalyzed by dibenzoyl peroxide.
    • Triethanolamine used as an inhibitor to prevent phenyl ring chlorination.
    • Chlorine gas introduced at controlled rates (100–500 mL/min).
    • Reaction temperature: 60–105 °C.
    • Monitoring via gas chromatography (GC) to limit by-products.
  • Step 2: Hydrolysis

    • Addition of water to convert chlorinated intermediates.
    • Temperature controlled between 50–80 °C.
    • Reaction completion confirmed by GC analysis.
  • Step 3: Acylation

    • Reaction of hydrolysate with oxalyl chloride in the presence of catalytic DMF.
    • Ether used as solvent (3–6 times the system mass).
    • Reaction at room temperature with stirring.
    • Product isolation by fractional distillation under reduced pressure.

This method yields 4-chloromethyl benzoic acid chlorides with 85–90% total yield and purity above 99%, demonstrating industrial applicability due to low side reactions, energy efficiency, and cost-effectiveness.

Selective Iodination and Chloromethylation

While direct literature on 2-chloro-4-(chloromethyl)-1-iodobenzene synthesis is limited, analogous halogenation strategies for introducing iodine selectively on chlorinated benzenes are reported in halogenation patents and research articles. Typical approaches include:

  • Electrophilic aromatic substitution using iodine sources such as iodine monochloride or N-iodosuccinimide under controlled acidic conditions.
  • Protection of sensitive groups to avoid side reactions.
  • Use of mild chloromethylation reagents like chloromethyl methyl ether or paraformaldehyde with hydrochloric acid to introduce the chloromethyl group at the para position relative to chlorine.

Hypervalent Iodine-Mediated Reactions

Recent research has explored hypervalent iodine compounds for selective halogenation and functionalization of aromatic rings. For example, the use of PhI(OAc)2 as an oxidant enables efficient halocyclisation and halogenation reactions with high yields (up to 95%) in short reaction times (~10 minutes). Although these methods focus more on halocyclisation and aminofluorination, the underlying principles of iodine activation and selective substitution may be adapted for synthesizing iodinated chloromethylbenzenes.

Comparative Data Table of Preparation Methods

Method Step Reagents & Catalysts Conditions Yield (%) Purity (%) Notes
Chlorination 4-xylyl alcohols, Cl2, dibenzoyl peroxide, triethanolamine 60–105 °C, 100–500 mL/min Cl2 flow 85–90 >99 Controlled chlorine addition minimizes by-products
Hydrolysis Water 50–80 °C - - Converts chlorinated intermediates
Acylation Oxalyl chloride, DMF catalyst, ether solvent Room temp, stirring - - Produces acid chlorides, facilitates further derivatization
Iodination (typical) I2, ICl, or N-iodosuccinimide Mild acidic conditions Variable - Selective iodination on chlorinated ring
Hypervalent iodine-mediated halogenation PhI(OAc)2, BF3·OEt2, or pyridine·HF Room temp to 65 °C, short time Up to 95 - Efficient, adaptable for aromatic iodination

Research Findings and Industrial Implications

  • The chlorination of 4-xylyl alcohols using dibenzoyl peroxide and triethanolamine effectively controls ring chlorination, leading to high selectivity for chloromethyl substitution with minimal by-products.
  • The subsequent hydrolysis and acylation steps are optimized for high yield and purity, with oxalyl chloride and DMF providing efficient conversion to acid chlorides.
  • The overall process is scalable, cost-effective, and environmentally favorable due to low energy consumption and minimal waste generation.
  • Iodination strategies require careful selection of reagents and conditions to avoid displacement of chlorine or chloromethyl groups.
  • Emerging hypervalent iodine chemistry offers promising routes for selective halogenation with high efficiency and may be adapted for synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-1-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as the Heck reaction, where it reacts with alkenes to form substituted alkenes.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Heck Reaction: Palladium catalysts and bases such as triethylamine are used under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, while in a Heck reaction, the product would be a substituted alkene.

Scientific Research Applications

Organic Synthesis

2-Chloro-4-(chloromethyl)-1-iodobenzene serves as a versatile intermediate in the synthesis of various organic compounds. It can undergo nucleophilic substitution reactions due to the presence of the chloromethyl and iodo groups, making it useful for introducing different functional groups into aromatic systems.

Case Study: Synthesis of Aryliodine(III) Dichlorides
Research indicates that aryl iodides can be converted into aryliodine(III) dichlorides through oxidative chlorination methods, utilizing this compound as a starting material. In a study, yields of 72–91% were achieved using hydrogen peroxide and hydrochloric acid as oxidants, demonstrating the compound's utility in synthesizing more complex iodine-containing compounds .

Material Science

In material science, this compound is investigated for its properties as a precursor in the synthesis of polymers and advanced materials. Its ability to participate in cross-linking reactions makes it valuable for developing new materials with tailored properties.

Case Study: Polymer Synthesis
The compound has been utilized in the preparation of functionalized polymers through radical polymerization techniques. The incorporation of halogenated monomers can enhance the thermal stability and mechanical properties of the resulting materials .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)-1-iodobenzene in chemical reactions involves the activation of the aromatic ring by the halogen atoms, making it more susceptible to nucleophilic attack. The presence of the chloromethyl group further enhances its reactivity by providing a site for electrophilic substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2-Bromo-1-chloro-4-iodobenzene
  • Formula : C₆H₃BrClI
  • Molecular Weight : 287.35 g/mol
  • Key Differences : Bromine replaces the chloromethyl group at position 2.
  • Applications : Used as a research intermediate in organic synthesis (exact applications unspecified) .
4-Bromo-2-(chloromethyl)-1-iodobenzene
  • CAS No.: 1261817-10-0
  • Formula : C₇H₅BrClI
  • Molecular Weight : 331.38 g/mol
  • Key Differences : Bromine at position 4 instead of chlorine; chloromethyl retained at position 2.
  • Availability : Offered in milligram to multi-kilogram batches for research .
1-Chloro-4-iodobenzene
  • CAS No.: 637-87-6
  • Formula : C₆H₄ClI
  • Molecular Weight : 238.45 g/mol
  • Key Differences : Simpler structure lacking the chloromethyl group.
  • Applications : Common building block in Suzuki couplings and pharmaceutical intermediates .

Substituent-Modified Analogs

2-Chloro-4-cyclopropyl-1-iodobenzene
  • CAS No.: 2225141-53-5
  • Formula : C₉H₈ClI
  • Molecular Weight : 278.52 g/mol
  • Key Differences : Cyclopropyl group replaces chloromethyl at position 4.
  • Physicochemical Properties : Higher hydrophobicity due to the cyclopropyl moiety .
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
  • CAS No.: 1103738-29-9
  • Formula : C₁₆H₁₆ClIO
  • Molecular Weight : 386.66 g/mol
  • Key Differences : Ethoxybenzyl group introduces aromatic bulk and ether functionality.
  • Applications : Versatile intermediate for pharmaceuticals and agrochemicals; synthesized via SNAr reactions .

Functional Group Comparison Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 1261449-95-9 C₇H₅Cl₂I 286.93 Cl, CH₂Cl, I Research chemical, high-purity grades
2-Bromo-1-chloro-4-iodobenzene Not provided C₆H₃BrClI 287.35 Br, Cl, I Organic synthesis intermediate
4-Bromo-2-(chloromethyl)-1-iodobenzene 1261817-10-0 C₇H₅BrClI 331.38 Br, CH₂Cl, I Pilot-scale research
2-Chloro-4-cyclopropyl-1-iodobenzene 2225141-53-5 C₉H₈ClI 278.52 Cl, cyclopropyl, I Specialty chemical synthesis
1-Chloro-4-iodobenzene 637-87-6 C₆H₄ClI 238.45 Cl, I Cross-coupling reactions
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene 1103738-29-9 C₁₆H₁₆ClIO 386.66 Cl, ethoxybenzyl, I Pharmaceutical intermediates

Biological Activity

2-Chloro-4-(chloromethyl)-1-iodobenzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring multiple halogen atoms, contributes to its biological activity and potential applications in drug development and synthesis.

Chemical Structure

The chemical formula of this compound is C7H6Cl2I. The presence of chlorine and iodine atoms enhances the reactivity of this compound, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins, enzymes, and nucleic acids. The halogen atoms can form covalent bonds with nucleophilic sites on these targets, leading to modulation or inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .

Biological Activity

Research has shown that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Halogenated compounds often demonstrate significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Some studies suggest that halogenated aromatics can inhibit cancer cell proliferation. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
  • Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been explored, particularly in the context of drug development.

Case Studies

Several studies have investigated the biological activities of halogenated compounds similar to this compound:

  • Anticancer Activity :
    • A study reported that related chlorinated compounds exhibited significant cytotoxicity against MCF-7 and HCT-116 cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Studies :
    • Research on halogenated benzenes revealed their effectiveness against a range of bacterial strains, highlighting their potential as new antimicrobial agents. The structure-activity relationship indicated that the presence of multiple halogens enhances antibacterial efficacy .
  • Enzyme Interaction :
    • Investigations into enzyme inhibition showed that compounds with similar structures could effectively inhibit key enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .

Data Table: Biological Activity Overview

Biological ActivityEffectivenessTarget Organisms/CellsReference
AntimicrobialSignificantVarious bacterial strains
AnticancerCytotoxicMCF-7, A549
Enzyme InhibitionModerate to HighVarious enzymes

Q & A

Q. What are the key considerations when synthesizing 2-Chloro-4-(chloromethyl)-1-iodobenzene to ensure high purity?

  • Methodological Answer: Synthesis requires controlled reaction conditions to avoid side reactions. For halogenated benzenes, methods like Ullmann coupling or electrophilic substitution (e.g., iodination via HNO₃/HI systems) can be adapted. Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the chloromethyl group. Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization (from ethanol) is recommended. Monitor progress using TLC (Rf ~0.5 in 3:1 hexane:EA) and confirm purity via GC-MS (retention time ~12–14 min, based on analogous compounds in ) .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer: Store in airtight, amber glass vials under inert gas (N₂/Ar) at –20°C . The chloromethyl group is moisture-sensitive; include desiccants (e.g., silica gel). Handle in a fume hood with PPE (nitrile gloves, lab coat) due to potential toxicity, similar to chloromethyl ethers (–18). Avoid exposure to light to prevent degradation of the iodine substituent .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR : Identify deshielded aromatic protons (δ 7.2–7.8 ppm) and chloromethyl (–CH₂Cl, δ ~4.5 ppm). Compare with data for 1-Chloro-4-iodobenzene () .
  • FT-IR : Confirm C–Cl stretches (~600 cm⁻¹) and C–I (~485 cm⁻¹).
  • HRMS : Verify molecular ion [M+H]⁺ at m/z ~236.88 (C₇H₅Cl₂I).

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physical properties (e.g., boiling point) of this compound across literature?

  • Methodological Answer: Cross-validate using experimental re-determination (e.g., differential scanning calorimetry for melting point) and computational models (COSMO-RS for boiling point prediction). Analyze purity via HPLC (C18 column, 70:30 MeOH:H₂O) to rule out impurities. Compare with fluorinated analogs (e.g., 2-Chloro-4-fluoro-1-iodobenzene in , boiling point 94–98°C) to assess substituent effects .

Q. How can this compound be utilized in cross-coupling reactions for pharmaceutical intermediates?

  • Methodological Answer: The iodine substituent enables Stille or Suzuki couplings for biaryl synthesis. Optimize conditions:
  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Solvent : DMF or toluene at 80–100°C
  • Base : K₂CO₃ or Cs₂CO₃
    Monitor iodine displacement via ¹H NMR (loss of aromatic proton splitting). Post-reaction, purify via silica gel chromatography (hexane:EA 4:1). Reference tributylstannyl coupling protocols () .

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to model transition states and electron density maps. Assess directing effects:
  • Iodine : Strongly meta-directing.
  • Chloromethyl : Weakly para-directing.
    Validate with kinetic isotope effect (KIE) studies under varied temperatures (25–80°C). Compare regioselectivity trends with fluorinated analogs () .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(chloromethyl)-1-iodobenzene
Reactant of Route 2
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2-Chloro-4-(chloromethyl)-1-iodobenzene

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